Cas no 80681-44-3 (sec-o-Glucosylhamaudol)
sec-o-Glucosylhamaudol Chemical and Physical Properties
Names and Identifiers
-
- Sec-O-Glucosylhamaudol
- (3S)-5-hydroxy-2,2,8-trimethyl-3-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3-(b-D-glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-,(3S)-
- A14495
- (3S)-5-Hydroxy-2,2,8-trimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3
- Hamaudol 3-glucoside
- (3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one
- s9173
- Y0184
- C17484
- 681S443
- Q27155080
- CHEBI:81124
- CS-0008933
- 80681-44-3
- AS-57699
- (S)-5-Hydroxy-2,2,8-trimethyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
- HY-N0398
- CCG-269108
- AKOS037514832
- AC-34271
- MFCD11042255
- Q-100836
- (3S)-3-(β-D-Glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one (ACI)
- 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 3-(β-D-glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-, (S)- (ZCI)
- DA-57770
- (3S)-5-hydroxy-2,2,8-trimethyl-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydropyrano(3,2-g)chromen-6-one
- sec-o-Glucosylhamaudol
-
- MDL: MFCD11042255
- Inchi: 1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1
- InChI Key: QVUPQEXKTXSMKX-JJDILSOYSA-N
- SMILES: OC1C2C(C=C(OC=2C=C2OC([C@H](CC=12)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C)C)=O
Computed Properties
- Exact Mass: 438.15300
- Monoisotopic Mass: 438.15259702 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 3
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 155
- Molecular Weight: 438.4
Experimental Properties
- Color/Form: Powder
- Density: 1.553
- Melting Point: No data available
- Boiling Point: 677.517℃ at 760 mmHg
- Flash Point: 237.2±25.0 °C
- Refractive Index: 1.661
- PSA: 159.05000
- LogP: -0.29440
sec-o-Glucosylhamaudol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended condition sin the description
sec-o-Glucosylhamaudol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S9173-1mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.92% | 1mg |
¥1204.59 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0431-20mg |
sec-o-Glucosylhamaudol |
80681-44-3 | HPLC≥98% | 20mg |
¥500元 | 2023-09-15 | |
| ChemFaces | CFN99743-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | >=98% | 20mg |
$122 | 2021-07-22 | |
| ChemScence | CS-0008933-5mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.89% | 5mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0008933-10mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.89% | 10mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-0008933-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.89% | 20mg |
$180.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83502-10MG |
<I>sec</I>-<I>O</I>-Glucosylhamaudol |
80681-44-3 | 10mg |
¥5303.15 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TD883-5mg |
sec-O-Glucosylhamaudol |
80681-44-3 | ,≥95% | 5mg |
313.0CNY | 2021-08-03 | |
| TRC | G596855-10mg |
sec-O-Glucosylhamaudol |
80681-44-3 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | G596855-100mg |
sec-O-Glucosylhamaudol |
80681-44-3 | 100mg |
$1642.00 | 2023-05-18 |
sec-o-Glucosylhamaudol Suppliers
sec-o-Glucosylhamaudol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on sec-o-Glucosylhamaudol
Recent Advances in the Study of sec-o-Glucosylhamaudol (CAS: 80681-44-3): A Promising Compound in Chemical Biology and Medicine
sec-o-Glucosylhamaudol (CAS: 80681-44-3) is a naturally occurring compound that has garnered significant attention in the field of chemical biology and medicine due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. This research brief synthesizes the latest findings on sec-o-Glucosylhamaudol, providing a comprehensive overview of its current status in scientific research.
The compound, a glycosylated derivative of hamaudol, has been identified in several traditional medicinal plants, particularly those used in East Asian herbal medicine. Its structural uniqueness, characterized by the presence of a glucose moiety, contributes to its enhanced solubility and bioavailability compared to its aglycone counterpart. Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have facilitated more precise identification and quantification of sec-o-Glucosylhamaudol in complex biological matrices.
One of the most significant breakthroughs in the study of sec-o-Glucosylhamaudol is its demonstrated anti-inflammatory and immunomodulatory effects. In vitro and in vivo studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating key signaling pathways, including the NF-κB and MAPK cascades. These findings suggest its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of active research is the compound's neuroprotective properties. Recent preclinical studies have reported that sec-o-Glucosylhamaudol can attenuate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier, as confirmed by pharmacokinetic studies, further enhances its therapeutic potential in central nervous system disorders.
Despite these promising findings, challenges remain in the development of sec-o-Glucosylhamaudol as a clinically viable drug. Issues such as optimal dosing, long-term safety, and scalable synthesis methods need to be addressed. Recent efforts in synthetic biology and metabolic engineering have shown promise in overcoming some of these hurdles, with researchers successfully engineering microbial hosts for the heterologous production of sec-o-Glucosylhamaudol.
In conclusion, sec-o-Glucosylhamaudol (CAS: 80681-44-3) represents a compelling area of research in chemical biology and medicine. Its multifaceted pharmacological activities, coupled with advances in production technologies, position it as a promising candidate for further drug development. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications, as well as on elucidating its structure-activity relationships to guide rational drug design.